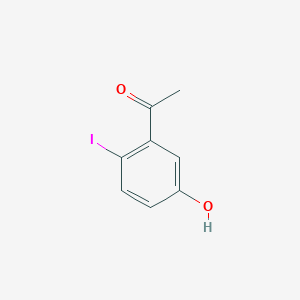![molecular formula C21H28N2O6 B15200443 (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure, and is functionalized with benzyloxycarbonyl and tert-butoxycarbonyl groups. These functional groups are often used in organic synthesis to protect reactive sites during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine core and the introduction of the benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. The synthetic route may start with the cyclization of appropriate precursors under acidic or basic conditions, followed by the selective protection of amino and carboxyl groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity.
化学反応の分析
Types of Reactions
(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups like halides or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected functional groups allow for selective reactions, making it valuable in multi-step synthetic pathways.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. Its structure may mimic certain natural products or pharmaceuticals, providing insights into their mechanisms of action.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The pyrrolo[3,4-c]pyridine core is a common motif in many bioactive molecules, suggesting that this compound could serve as a lead compound for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals or as a building block for advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl and tert-butoxycarbonyl groups can influence the compound’s solubility, stability, and ability to cross cell membranes, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
(3aR,7aS)-2-((Benzyloxy)carbonyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid: Lacks the tert-butoxycarbonyl group, which may affect its reactivity and stability.
(3aR,7aS)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid: Lacks the benzyloxycarbonyl group, potentially altering its solubility and protection during synthesis.
Octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid: The simplest form, without any protecting groups, making it more reactive but less stable.
Uniqueness
The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups in (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid provides a unique combination of stability and reactivity. These protecting groups allow for selective reactions and protect the core structure during multi-step synthesis, making it a versatile intermediate in organic chemistry.
特性
分子式 |
C21H28N2O6 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
(3aR,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)22-10-9-21(17(24)25)14-23(12-16(21)11-22)18(26)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16-,21-/m1/s1 |
InChIキー |
PDCPYECTFOBSNT-IIBYNOLFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(CN(C[C@H]2C1)C(=O)OCC3=CC=CC=C3)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CN(CC2C1)C(=O)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



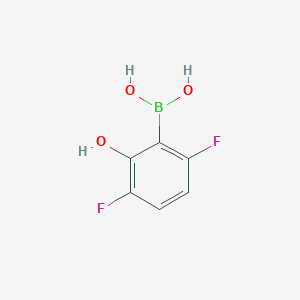
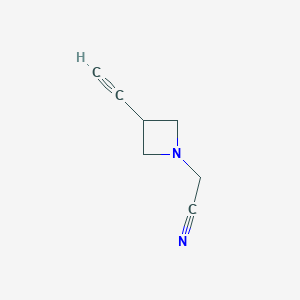
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
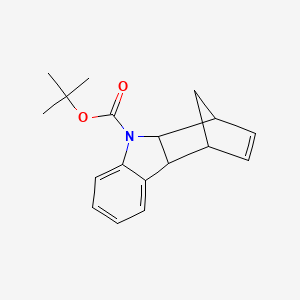
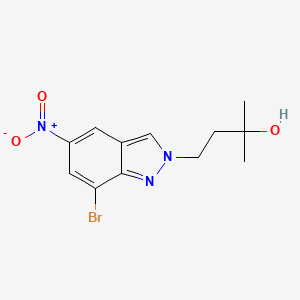
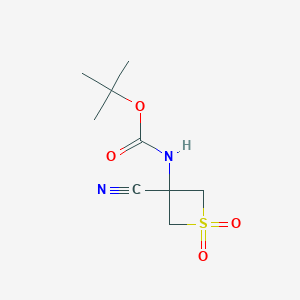
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
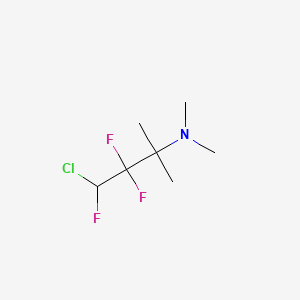

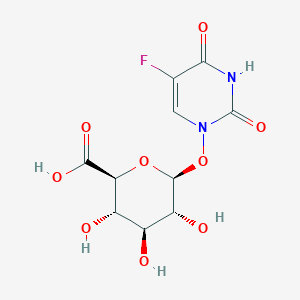
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
